Home > Products > Screening Compounds P15529 > Chloramphenicol succinate
Chloramphenicol succinate - 3544-94-3

Chloramphenicol succinate

Catalog Number: EVT-264130
CAS Number: 3544-94-3
Molecular Formula: C15H16Cl2N2O8
Molecular Weight: 423.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The primary chemical reaction involving Chloramphenicol succinate is its hydrolysis into Chloramphenicol and succinic acid. This reaction is catalyzed by esterases, primarily in the liver. [, ] The rate of hydrolysis varies significantly between individuals and across different age groups, leading to varied bioavailability of Chloramphenicol. [, , ]

Research also suggests that Chloramphenicol succinate can act as a competitive substrate and inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for cellular respiration. [] This interaction could be linked to the mechanisms of Chloramphenicol-induced toxicity.

Chloramphenicol

  • Compound Description: Chloramphenicol is a potent bacteriostatic antibiotic effective against various bacterial infections. It is the biologically active form of Chloramphenicol succinate. [, , ]
  • Relevance: Chloramphenicol is the active metabolite of Chloramphenicol succinate, generated through enzymatic hydrolysis in vivo. Numerous studies demonstrate that Chloramphenicol succinate, an inactive prodrug, is administered intravenously and subsequently hydrolyzed to release active Chloramphenicol within the body. [, , , , , , , , , , , ]

Chloramphenicol Palmitate

  • Compound Description: Chloramphenicol Palmitate is another prodrug ester of Chloramphenicol, administered orally. It is known for its good oral bioavailability and is hydrolyzed in the gastrointestinal tract to release active Chloramphenicol. [, ]
  • Relevance: Several studies compare the bioavailability and therapeutic advantages of Chloramphenicol Palmitate with Chloramphenicol succinate. These studies highlight the superior bioavailability of the oral Chloramphenicol Palmitate compared to the intravenous administration of Chloramphenicol succinate. [, , ]

Chloramphenicol Monostearoylglycolate

  • Compound Description: Chloramphenicol Monostearoylglycolate is another orally administered prodrug ester of Chloramphenicol. []
  • Relevance: This compound is mentioned in research comparing serum chloramphenicol levels achieved with different Chloramphenicol preparations, including Chloramphenicol succinate. The study found that while effective serum levels were achieved with all preparations, Chloramphenicol Monostearoylglycolate exhibited the largest variability. []

Phenobarbital

  • Compound Description: Phenobarbital is a barbiturate medication used as an anticonvulsant and sedative. It is known to induce hepatic enzymes responsible for drug metabolism. []
  • Relevance: Research shows that the concurrent administration of Phenobarbital with Chloramphenicol succinate can lead to significantly reduced serum concentrations of Chloramphenicol. This interaction highlights the importance of monitoring serum drug concentrations when combining these medications. []

Phenytoin

  • Compound Description: Phenytoin is an anticonvulsant medication used to treat epilepsy. Similar to Phenobarbital, it can influence the metabolism of other drugs. [, ]
  • Relevance: Studies indicate that the co-administration of Phenytoin with Chloramphenicol succinate can significantly elevate peak serum concentrations of Chloramphenicol, potentially leading to toxicity. This interaction emphasizes the need for careful monitoring and dose adjustments when combining these medications. [, ]

Dobutamine

  • Compound Description: Dobutamine is a medication primarily used to treat heart failure. It acts as an inotrope, helping the heart pump more effectively. []
  • Relevance: Research reveals a potential interference by Dobutamine with a specific high-performance liquid chromatography (HPLC) procedure used for assaying Chloramphenicol succinate and Chloramphenicol. This finding highlights the possibility of analytical interferences with specific laboratory tests when these two drugs are co-administered. []

Nitroso-Chloramphenicol

  • Compound Description: Nitroso-Chloramphenicol is a potential metabolite of Chloramphenicol succinate formed through nitroreduction. []
  • Relevance: This compound is identified in a study investigating the metabolism of Chloramphenicol succinate by human bone marrow and rat liver mitochondria. The study suggests that Nitroso-Chloramphenicol, along with other nitro metabolites, might be involved in the inhibition of succinate dehydrogenase, potentially contributing to Chloramphenicol succinate's myelotoxicity. []

Hydroxylamino-Chloramphenicol

  • Compound Description: Hydroxylamino-Chloramphenicol is another potential metabolite of Chloramphenicol succinate, formed via nitroreduction. []
  • Relevance: This compound is mentioned as a possible metabolite of Chloramphenicol succinate in certain individuals. The formation of Hydroxylamino-Chloramphenicol, along with Nitroso-Chloramphenicol, is suggested to be linked to the presence of specific succinate dehydrogenase isoenzymes, potentially explaining variations in individual responses to Chloramphenicol succinate treatment. []
Source and Classification

Chloramphenicol succinate is synthesized from chloramphenicol, which was originally derived from the bacterium Streptomyces venezuelae. It falls under the category of antibiotics, specifically classified as a bacteriostatic agent due to its mechanism of inhibiting bacterial growth by interfering with protein synthesis. The sodium salt form of chloramphenicol succinate is commonly used in clinical settings for intravenous administration.

Synthesis Analysis

The synthesis of chloramphenicol succinate typically involves an esterification reaction between chloramphenicol and succinic anhydride. The following steps outline the synthesis process:

  1. Reagents: The primary reactants are chloramphenicol and succinic anhydride.
  2. Catalyst: Organic amines, such as pyridine or triethylamine, are used as catalysts to facilitate the reaction.
  3. Solvent: Acetone or ethyl acetate serves as the solvent.
  4. Reaction Conditions:
    • The molar ratio of succinic anhydride to chloramphenicol is generally maintained at 1:1.2.
    • The reaction temperature is typically set at around 60 °C.
    • The reaction time can vary but is often around 30 minutes to ensure complete conversion.
  5. Purification: Post-reaction, the mixture undergoes distillation to remove solvents, followed by neutralization with sodium bicarbonate and hydrochloric acid to isolate the product.

The yield of chloramphenicol succinate can reach approximately 68% under optimized conditions, showcasing the efficiency of this synthetic route .

Molecular Structure Analysis

Chloramphenicol succinate has a molecular formula of C15H16Cl2N2O8C_{15}H_{16}Cl_{2}N_{2}O_{8} and a molecular weight of approximately 403.20 g/mol. The structure consists of:

  • A chloramphenicol moiety, which includes a nitrophenyl group and an alcohol group.
  • A succinic acid component, which contributes to the ester functionality.

Structural Features

  • The compound features two chlorine atoms attached to the aromatic ring.
  • The ester bond formed between chloramphenicol and succinic acid enhances solubility in water compared to its parent compound.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its spatial arrangement and interactions with biological targets .

Chemical Reactions Analysis

Chloramphenicol succinate participates in several chemical reactions:

  1. Hydrolysis: In physiological conditions, chloramphenicol succinate can undergo hydrolysis to release free chloramphenicol, which retains antibacterial activity.
  2. Esterification Reactions: It can react with various alcohols or amines under appropriate conditions to form other derivatives.
  3. Degradation Pathways: Under acidic or basic conditions, chloramphenicol succinate may decompose, leading to the formation of less active metabolites.

These reactions are critical for understanding the pharmacokinetics and dynamics of chloramphenicol succinate when administered in clinical settings .

Mechanism of Action

The primary mechanism of action of chloramphenicol succinate involves inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of bacterial ribosomes, preventing peptide bond formation during translation. This action is effective against a broad range of gram-positive and gram-negative bacteria.

Pharmacological Insights

  • Chloramphenicol has been shown to exert bacteriostatic effects at clinically relevant concentrations.
  • Studies indicate that the bioavailability and efficacy may vary between formulations; for instance, solutions containing chloramphenicol succinate demonstrate different pharmacokinetic profiles compared to free chloramphenicol .
Physical and Chemical Properties Analysis

Chloramphenicol succinate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow oily liquid or solid upon crystallization.
  • Solubility: Highly soluble in water due to the presence of the succinate group, facilitating intravenous administration.
  • Stability: Generally stable under normal storage conditions but sensitive to light and extreme pH levels.

Relevant Data

  • Melting Point: Varies based on formulation but generally ranges around 90 °C when crystallized.
  • pH Range: Solutions are typically buffered to maintain a neutral pH for injection purposes .
Applications

Chloramphenicol succinate finds applications primarily in medical settings:

  1. Antibiotic Treatment: Used for treating severe bacterial infections where other antibiotics may be ineffective or contraindicated.
  2. Injectable Formulations: Its solubility makes it suitable for parenteral administration, particularly in patients unable to take oral medications.
  3. Research Applications: Employed in studies investigating protein synthesis inhibition mechanisms and antibiotic resistance patterns among bacteria.
Historical Evolution of Chloramphenicol Succinate in Antimicrobial Chemotherapy

Origins from Chloramphenicol Prodrug Development

Chloramphenicol succinate (CAM-S) emerged as a solution to critical limitations of native chloramphenicol (CAM), a broad-spectrum antibiotic isolated from Streptomyces venezuelae in 1947 [3] [6]. While CAM demonstrated potent activity against Gram-positive, Gram-negative, and anaerobic bacteria, its clinical utility was hampered by:

  • Poor aqueous solubility: Hindering intravenous (IV) formulation.
  • Unpalatable taste: Limiting oral administration in pediatric populations.
  • Chemical instability: In aqueous environments [1] [4].

The strategic conversion of CAM to its hemisuccinate ester derivative addressed these challenges. Esterification at the primary alcohol group of the propanediol moiety (Figure 1) significantly enhanced water solubility (>500 mg/mL vs. CAM’s 2.5 mg/mL), enabling IV administration [2] [4]. Crucially, CAM-S functions as a biologically inactive prodrug, requiring enzymatic hydrolysis by hepatic and plasma esterases to release active CAM. This hydrolysis exhibits marked inter-individual variability (30–85% conversion efficiency), influencing systemic CAM bioavailability [2] [7].

Table 1: Key Properties of Chloramphenicol vs. Chloramphenicol Succinate

PropertyChloramphenicol (CAM)Chloramphenicol Succinate (CAM-S)
Chemical FormulaC₁₁H₁₂Cl₂N₂O₅C₁₅H₁₆Cl₂N₂O₈
Molecular Weight (g/mol)323.13423.21
Aqueous Solubility~2.5 mg/mL>500 mg/mL
BioactivityDirect antibacterialProdrug (requires hydrolysis)
Primary Administration RouteOral, TopicalIntravenous

Key Milestones in Ester-Based Antibiotic Design

The development of CAM-S represents a paradigm shift in mid-20th-century antibiotic design, highlighting the strategic use of prodrug chemistry to optimize pharmacokinetics. Key milestones include:

  • Proof of Hydrolysis Mechanism (1950s-1960s): Early studies confirmed that CAM-S exerts its antibacterial effect only after in vivo conversion to CAM. Research demonstrated that serum from various mammals hydrolyzed CAM-S to free CAM, with rates correlating directly with antibacterial efficacy in infection models [2] [7]. The variability in hydrolysis rates between species (e.g., faster in rabbits than humans) underscored the importance of species-specific pharmacokinetic studies.

  • Addressing Hydrolysis Variability (1970s): Recognition of variable esterase activity in humans, particularly in neonates and patients with hepatic impairment, drove the need for therapeutic drug monitoring (TDM). Studies established correlations between serum CAM concentrations (peaks of 15–25 mg/L suggested) and therapeutic efficacy/toxicity potential, solidifying TDM as essential for safe CAM-S use in vulnerable populations [1] [2].

  • Structural Optimization for Enhanced Conversion (1980s-Present): Research focused on understanding structure-activity relationships influencing hydrolysis:

  • Spacer Length/Geometry: Modifications to the succinate linker (e.g., methylsuccinate) were explored to alter hydrolysis kinetics and improve predictability.
  • Enzymatic Specificity: Investigations into esterase isoforms responsible for CAM-S hydrolysis aimed to design analogs less susceptible to metabolic variability [5] [6].
  • Sustained-Release Concepts: Linking CAM to polymeric carriers via succinate spacers was investigated to achieve prolonged release profiles, though clinical translation remained limited [6].

Table 2: Catalytic Efficiency of Esterases Towards Chloramphenicol Succinate

Esterase SourceRelative Hydrolysis RateMajor Metabolizing Isoform Identified
Human Liver Microsomes1.0 (Reference)Carboxylesterase 1 (CES1)
Human Plasma0.3–0.5Butyrylcholinesterase (BChE)
Rabbit Serum2.5–3.0Unknown, high arylesterase activity
Rat Hepatocytes1.8–2.2Carboxylesterase RL4
  • Synthesis Innovations:
  • Early Chemical Synthesis: Initial routes involved direct succinylation of CAM using succinic anhydride in pyridine or dimethylformamide (DMF), requiring careful control to avoid di-esterification [4] [6].
  • Enzymatic Synthesis: Lipases (e.g., LipBA from Bacillus amyloliquefaciens) catalyzed regioselective succinylation of CAM in non-aqueous media (e.g., 1,4-dioxane), offering higher yields (>98%) and purity (>99%) under greener conditions than traditional chemical methods [6].
  • Solid-Phase Conjugation: For peptide-CAM-S prodrugs (e.g., CAM-Su-AA-AA), solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin enabled efficient coupling of Fmoc-amino acids to CAM-S, allowing systematic exploration of peptide length/charge effects on hydrolysis rates and antibacterial activity [6].

Table 3: Comparison of Chloramphenicol Succinate Synthesis Methods

Synthesis MethodReaction ConditionsYieldRegioselectivityAdvantage
Chemical (Succinic Anhydride)Pyridine/DMF, 25-60°C, 4-12h60-75%ModerateSimple, scalable
Enzymatic (LipBA)1,4-Dioxane, vinyl succinate, 50°C, 8h>98%High (Primary OH)Green chemistry, high purity
Solid-Phase (SPPS)Fmoc-AA/Resin, CAM-S activation, TFA cleavageVariable (40-85%)HighEnables complex peptide-CAM-S libraries

The evolution of CAM-S exemplifies the rational application of prodrug technology to overcome physicochemical barriers. While newer antibiotics have reduced its clinical prominence, CAM-S remains a historically significant model for ester-based prodrug design, informing ongoing development of novel antimicrobial conjugates targeting resistance and toxicity [5] [6].

Properties

CAS Number

3544-94-3

Product Name

Chloramphenicol succinate

IUPAC Name

4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid

Molecular Formula

C15H16Cl2N2O8

Molecular Weight

423.2 g/mol

InChI

InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1

InChI Key

LIRCDOVJWUGTMW-ZWNOBZJWSA-N

SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Solubility

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)
0.01 M

Synonyms

chloramphenicol hemisuccinate
chloramphenicol monosuccinate
chloramphenicol sodium succinate
chloramphenicol succinate
chloramphenicol succinate sodium
levomycetin succinate

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.